Cas no 834884-74-1 (4-(Thiophen-3-yl)aniline)

4-(Thiophen-3-yl)aniline structure
4-(Thiophen-3-yl)aniline structure
Nombre del producto:4-(Thiophen-3-yl)aniline
Número CAS:834884-74-1
MF:C10H9NS
Megavatios:175.250160932541
MDL:MFCD06740168
CID:716140
PubChem ID:4130336

4-(Thiophen-3-yl)aniline Propiedades químicas y físicas

Nombre e identificación

    • Benzenamine,4-(3-thienyl)-
    • 4-(Thiophen-3-yl)aniline
    • 4-(THIOPHEN-3-YL)PHENYLAMINE
    • 4-thiophen-3-ylaniline
    • 4-(3-thienyl)aniline
    • 4-Thiophen-3-yl-phenylamine
    • 4-thiophene-3-ylaniline
    • Benzenamine,4-(3-thienyl)
    • 4-(3-Thienyl)benzenamine (ACI)
    • 3-(4-Aminophenyl)thiophene
    • 4-(3-Thiophenyl)aniline
    • 4-(Thien-3-yl)aniline
    • [4-(Thiophen-3-yl)phenyl]amine
    • AKOS004114113
    • MFCD06740168
    • DTXSID90399657
    • BS-24313
    • SCHEMBL224338
    • 4-(Thiophenyl-3-yl)phenylamine
    • CS-0204872
    • 834884-74-1
    • SY101309
    • EN300-198050
    • C10H9NS
    • 4-(Thiophen-3-yl)aniline, 97%
    • GYPDHLDQINBFPY-UHFFFAOYSA-N
    • MDL: MFCD06740168
    • Renchi: 1S/C10H9NS/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-7H,11H2
    • Clave inchi: GYPDHLDQINBFPY-UHFFFAOYSA-N
    • Sonrisas: S1C=C(C2C=CC(N)=CC=2)C=C1

Atributos calculados

  • Calidad precisa: 175.04600
  • Masa isotópica única: 175.046
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 1
  • Complejidad: 141
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 54.3A^2
  • Xlogp3: 2.5

Propiedades experimentales

  • Denso: 1.196
  • Punto de fusión: 99-103 °C (lit.)
  • Punto de ebullición: 280°C at 760 mmHg
  • Punto de inflamación: 123.1°C
  • índice de refracción: 1.65
  • PSA: 54.26000
  • Logp: 3.57850

4-(Thiophen-3-yl)aniline Información de Seguridad

  • Símbolo: GHS06
  • Palabra de señal:Danger
  • Instrucciones de peligro: H301-H315-H319-H335
  • Declaración de advertencia: P261-P301+P310-P305+P351+P338
  • Número de transporte de mercancías peligrosas:UN 2811 6.1/PG 3
  • Wgk Alemania:3
  • Código de categoría de peligro: 22-36/37/38
  • Instrucciones de Seguridad: S26; S36
  • Señalización de mercancías peligrosas: Xn
  • Términos de riesgo:R22; R36/37/38

4-(Thiophen-3-yl)aniline Datos Aduaneros

  • Código HS:2934999090
  • Datos Aduaneros:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-(Thiophen-3-yl)aniline PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Apollo Scientific
OR963398-250mg
4-(Thiophen-3-yl)aniline
834884-74-1 95%
250mg
£110.00 2025-02-21
TRC
T430393-50mg
4-(Thiophen-3-yl)aniline
834884-74-1
50mg
$ 50.00 2022-06-02
Apollo Scientific
OR963398-1g
4-(Thiophen-3-yl)aniline
834884-74-1 95%
1g
£185.00 2025-02-21
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
650080-1G
4-(Thiophen-3-yl)aniline
834884-74-1
1g
¥1883.7 2023-12-01
Fluorochem
032200-5g
4-Thiophen-3-yl-phenylamine
834884-74-1 95%
5g
£574.00 2022-03-01
Enamine
EN300-198050-0.25g
4-(thiophen-3-yl)aniline
834884-74-1 95%
0.25g
$92.0 2023-09-16
Enamine
EN300-198050-1g
4-(thiophen-3-yl)aniline
834884-74-1 95%
1g
$187.0 2023-09-16
Enamine
EN300-198050-2.5g
4-(thiophen-3-yl)aniline
834884-74-1 95%
2.5g
$371.0 2023-09-16
Enamine
EN300-198050-1.0g
4-(thiophen-3-yl)aniline
834884-74-1 95%
1g
$0.0 2023-06-08
Aaron
AR0051CS-100mg
Benzenamine,4-(3-thienyl)-
834884-74-1 98%
100mg
$36.00 2025-01-23

4-(Thiophen-3-yl)aniline Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: (1R,2S,2′S,4S)-1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,3′-oxaziridine] ,  (1R,2S,2′R,4S)-1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,3′-oxaziridine] Solvents: Toluene ;  2 h, -78 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
Rapid heteroatom transfer to arylmetals utilizing multifunctional reagent scaffolds
Gao, Hongyin; et al, Nature Chemistry, 2017, 9(7), 681-688

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: (SP-4-2)-[1,1′-Bis[bis(1,1-dimethylethyl)phosphino-κP]ferrocene]dichloropalladiu… Solvents: Toluene ,  Water ;  1 h, 60 °C
Referencia
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air
Yousif, Dawod; et al, Organics, 2021, 2(4), 415-423

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ,  Water ;  rt → 90 °C; 5 h, 90 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, rt
Referencia
Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities
Oh, Sangmi ; et al, ACS Medicinal Chemistry Letters, 2021, 12(4), 563-571

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Tetrahydrofuran ;  5 min, rt
1.2 Solvents: Tetrahydrofuran ;  rt
2.1 Reagents: (1R,2S,2′S,4S)-1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,3′-oxaziridine] ,  (1R,2S,2′R,4S)-1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,3′-oxaziridine] Solvents: Toluene ;  2 h, -78 °C
2.2 Reagents: Ammonium chloride Solvents: Water
Referencia
Rapid heteroatom transfer to arylmetals utilizing multifunctional reagent scaffolds
Gao, Hongyin; et al, Nature Chemistry, 2017, 9(7), 681-688

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, rt
Referencia
Physico-chemical/electrochemical and structural insights into poly(3,4-ethylenedioxythiophene) grafted from molecularly engineered multi-walled carbon nanotube surfaces
Gatti, Teresa; et al, Journal of Nanoscience and Nanotechnology, 2018, 18(2), 1006-1018

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: (SP-4-2)-[1,1′-Bis[bis(1,1-dimethylethyl)phosphino-κP]ferrocene]dichloropalladiu… Solvents: Water ;  15 min, rt
Referencia
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air
Yousif, Dawod; et al, Organics, 2021, 2(4), 415-423

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, rt
Referencia
Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities
Oh, Sangmi ; et al, ACS Medicinal Chemistry Letters, 2021, 12(4), 563-571

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Tripotassium phosphate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,2-Dimethoxyethane ,  Water ;  1.5 h, reflux
Referencia
Pyrrolinone derivatives as a new class of P2X3 receptor antagonists Part 2: Discovery of orally bioavailable compounds
Tobinaga, Hiroyuki ; et al, Bioorganic & Medicinal Chemistry Letters, 2019, 29(5), 688-693

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ,  Water ;  4 h, 100 °C
Referencia
Scaffold Hopping and Optimization of Maleimide Based Porcupine Inhibitors
Ho, Soo Yei ; et al, Journal of Medicinal Chemistry, 2017, 60(15), 6678-6692

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ,  Water ;  72 h, 95 °C
Referencia
π-Extended and Six-Coordinate Iron(II) Complexes: Structures, Magnetic Properties, and the Electrochemical Synthesis of a Conducting Iron(II) Metallopolymer
Djukic, Brandon; et al, Inorganic Chemistry, 2011, 50(15), 7334-7343

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Sodium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ,  Water ;  overnight, rt → 110 °C
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  overnight, rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, rt
Referencia
Physico-chemical/electrochemical and structural insights into poly(3,4-ethylenedioxythiophene) grafted from molecularly engineered multi-walled carbon nanotube surfaces
Gatti, Teresa; et al, Journal of Nanoscience and Nanotechnology, 2018, 18(2), 1006-1018

4-(Thiophen-3-yl)aniline Raw materials

4-(Thiophen-3-yl)aniline Preparation Products

4-(Thiophen-3-yl)aniline Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:834884-74-1)4-(Thiophen-3-yl)aniline
A1180374
Pureza:99%
Cantidad:5g
Precio ($):476.0